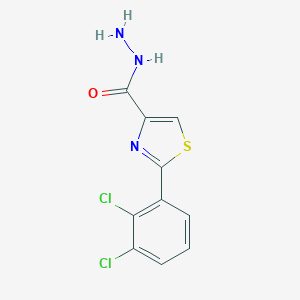

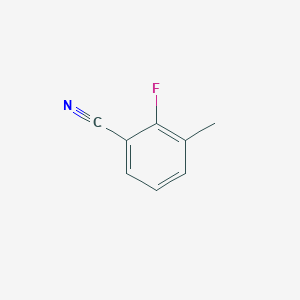

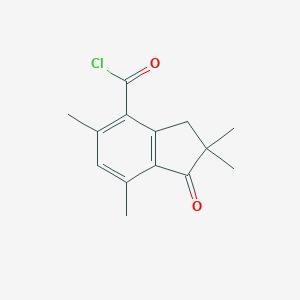

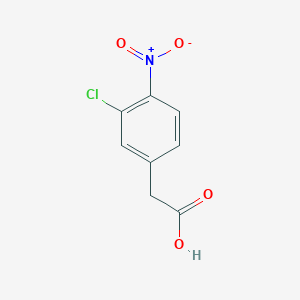

2-氟-3-甲基苯腈

描述

Synthesis Analysis

The synthesis of related fluorobenzonitriles involves multiple steps, including nitrification, diazotization, fluorination, and reductive and oxidation reactions. For instance, the synthesis of 3-fluoro-4-methylbenzonitrile from ortho-toluidine demonstrates the complexity and efficiency of such processes, achieving a productivity of 48% (L. Min, 2006). Additionally, the facile synthesis of 2-bromo-3-fluorobenzonitrile via NaOMe-catalyzed bromodeboronation showcases the versatility of halodeboronation reactions in generating fluorobenzonitriles (Ronald H. Szumigala et al., 2004).

Molecular Structure Analysis

The geometric structure, vibrational spectra, and molecular properties of fluorobenzonitriles can be extensively studied using Density Functional Theory (DFT). For example, research on 5-fluoro-2-methylbenzonitrile provides insights into geometrical parameters, vibrational frequencies, and non-linear optical properties, enhancing our understanding of the molecule's stability and electronic transitions (Arockiasamy Ajaypraveenkumar et al., 2017).

Chemical Reactions and Properties

The chemical behavior of fluorobenzonitriles involves a range of reactions, including halodeboronation, ammoxidation, and cyclization, leading to various derivatives with unique properties. The reactivity is significantly influenced by the fluorine atom, which affects the electronic structure of the benzene ring and consequently, the reaction pathways (H. Colquhoun et al., 2001).

Physical Properties Analysis

The physical properties, such as transition temperatures and structural dimensions, of fluorobenzonitrile derivatives, can be determined through experimental and computational methods. The synthesis of ester derivatives of fluorobenzonitriles reveals the impact of fluorine substitution on nematic-isotropic transition temperatures, offering valuable data for materials science applications (S. Kelly & H. Schad, 1984).

Chemical Properties Analysis

The chemical properties of 2-Fluoro-3-methylbenzonitrile and related compounds can be explored through spectroscopic studies and reactivity tests. Investigations into the vibrational features and photochemical behavior of fluorobenzonitriles provide insights into their stability, electronic properties, and potential applications in various fields (Shuxian Li et al., 2023).

科学研究应用

农药开发: L. Min(2006 年)的一项研究描述了使用邻甲苯胺合成 3-氟-4-甲基苯腈(与 2-氟-3-甲基苯腈类似)的过程。该化合物在开发和生产新农药方面具有实际意义Min, L. (2006)。

光谱和非线性光学性质: Kumar 和 Raman(2017 年)对 5-氟-2-甲基苯腈进行了光谱和二次谐波产生研究。这项研究对理解类似氟甲基苯腈的分子结构、振动光谱和非线性光学性质具有启示意义Kumar, A., & Raman, R. (2017)。

结构和电子性质: Ajaypraveenkumar 等人(2017 年)对 5-氟-2-甲基苯腈的几何结构、振动光谱和电子跃迁进行了全面研究,可以深入了解类似于 2-氟-3-甲基苯腈的化合物。该研究涵盖了非线性光学性质和热力学分析等方面Ajaypraveenkumar, A., Raman, R., & Sebastian, S. (2017)。

热力学和结构分析: Ribeiro da Silva 等人(2012 年)对包括 2-氟、3-氟和 4-氟苯腈在内的各种氟代苯腈进行了能量和结构研究。该研究提供了有关形成焓和汽化焓的数据,这些数据对于理解这些化合物的热力学性质至关重要Ribeiro da Silva, M., Monte, M., Rocha, I. M., & Cimas, A. (2012)。

放射化学应用: Guo 等人(2008 年)对微波诱导芳环亲核氟化(包括间卤代-3-甲基苯腈衍生物)的研究突出了 2-氟-3-甲基苯腈在放射化学中的潜在应用,特别是在正电子发射断层扫描 (PET) 成像中用氟-18 标记Guo, N., Alagille, D., Tamagnan, G., Price, R. R., & Baldwin, R. (2008)。

非线性光学活性: Suni 等人(2018 年)研究了 3-氟-4-甲基苯腈的分子几何结构和非线性光学活性,这可以深入了解 2-氟-3-甲基苯腈的光学性质。该研究强调了这些化合物在非线性光学领域的潜力Suni, N., Prasad, L., & Raman, R. (2018)。

安全和危害

2-Fluoro-3-methylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

未来方向

作用机制

Target of Action

The primary targets of 2-Fluoro-3-methylbenzonitrile are currently unknown. This compound is a type of organic compound

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methylbenzonitrile. For instance, the compound is stable under room temperature conditions but may decompose at high temperatures . It is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dichloromethane .

属性

IUPAC Name |

2-fluoro-3-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFVSJVSSMGQJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631126 | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185147-07-3 | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185147-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-3-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Carbamic acid, [(1S)-1-(2R)-oxiranylethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B66401.png)